molecular formula C23H18ClF2N3O3S B611658 Vemurafenib CAS No. 918504-65-1

Vemurafenib

Cat. No. B611658
M. Wt: 489.92
InChI Key: GPXBXXGIAQBQNI-UHFFFAOYSA-N
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Description

Vemurafenib is an orally available inhibitor of the oncogenic BRAF-serine-threonine kinase . It is used to treat melanoma (a type of skin cancer) that has spread or cannot be removed by surgery .


Synthesis Analysis

Vemurafenib is a poorly soluble, low permeability drug that has a demonstrated need for a solubility-enhanced formulation . A novel method for creating an amorphous solid dispersion, known as solvent-controlled coprecipitation, was developed . The KinetiSol process utilizes high shear to rapidly process amorphous solid dispersions containing vemurafenib .


Molecular Structure Analysis

Vemurafenib is a low-molecular-weight molecule, an orally available, selective inhibitor of BRAF with the V600E mutation . It selectively binds to the ATP-binding site of BRAF V600E kinase and inhibits its activity .


Chemical Reactions Analysis

Vemurafenib is a substrate and inducer of cytochrome P450 (CYP) 3A4, a moderate inhibitor of CYP1A2 and both a substrate and inhibitor of the drug efflux transporters P-glycoprotein and breast cancer resistance protein .


Physical And Chemical Properties Analysis

Vemurafenib is a poorly soluble, low permeability drug . The aqueous solubility of crystalline vemurafenib is < 0.1 μg/mL and does not exhibit pH dependence in a biologically relevant range . Its molecular formula is C23H18ClF2N3O3S and its molecular weight is 489.92 .

Scientific Research Applications

Photoactivatable Prodrugs

Vemurafenib, initially approved for treating BRAF-mutated melanoma, has been innovatively used in the development of photoactivatable caged prodrugs. These prodrugs are designed for activation by ultraviolet light, offering spatial and temporal control over drug activation. This approach aims to concentrate the drug's effect in tumor tissues while minimizing systemic effects, addressing challenges such as severe side effects and drug resistance associated with vemurafenib (Horbert et al., 2015).

Targeted Inhibition in Melanoma

Vemurafenib, a low molecular weight kinase inhibitor, targets oncogenic V600 BRAF serine-threonine kinase mutations. It demonstrated impressive results in clinical trials, particularly in treating metastatic melanoma with BRAF V600E mutation, showing a significant survival benefit compared to standard treatment (da Rocha Dias et al., 2013).

Improving Melanoma Treatment Outcomes

A phase 3 clinical trial of vemurafenib showed improved overall and progression-free survival rates in patients with metastatic melanoma harboring the BRAF V600E mutation, compared to dacarbazine. The trial highlighted vemurafenib's effectiveness in reducing the risk of death and disease progression (Chapman et al., 2011).

Peptide-Modified Liposomes for Targeted Delivery

The development of peptide-modified vemurafenib-loaded liposomes marks a novel strategy in cancer treatment. These liposomes offer targeted inhibition of subcutaneous melanoma via the skin, enhancing vemurafenib's antitumor efficacy and bioavailability while reducing organ damage (Zou et al., 2018).

Enhancing Brain Penetration

Research has explored the enhancement of vemurafenib's oral availability and brain penetration by inhibiting multidrug efflux transporters. This approach aims to improve therapeutic efficacy, particularly against brain metastases, by facilitating vemurafenib's access to the brain (Durmuş et al., 2012).

Treatment of Non-Melanoma Cancers

Vemurafenib's efficacy extends to non-melanoma cancers, such as papillary thyroid cancer harboring the BRAF(V600E) mutation. Studies have shown promising results in using vemurafenib for advanced thyroid cancer, underlining its potential in treating a broader range of BRAF mutation-positive cancers (Dadu et al., 2015).

Combination with Adoptive Cell Therapy

A pilot trial combined vemurafenib with adoptive cell therapy for treating metastatic melanoma. This combination proved safe and feasible, showing objective clinical responses. Such integrative approaches suggest potential advancements in melanoma treatment strategies (Deniger et al., 2016).

Safety And Hazards

Vemurafenib may be harmful if swallowed or inhaled. Exposure may cause irritation of the respiratory tract, eye, and skin and allergic respiratory and skin reaction . It is advised to avoid breathing mist, gas or vapours, contacting with skin and eye, and ingestion and inhalation .

Future Directions

Refining the use of BRAF and MEK inhibitors in less common tumor types (and for non-V600 mutations) and delaying the development of resistance remain pertinent future considerations in treating BRAF-mutated cancers . Further investigations are required to clarify the relationship between plasma vemurafenib concentrations and response .

properties

IUPAC Name

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXBXXGIAQBQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClF2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50238710
Record name Vemurafenib
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Molecular Weight

489.9 g/mol
Source PubChem
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Solubility

<1 mg/mL, Practically insoluble in aqueous media
Record name Vemurafenib
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Mechanism of Action

Vemurafenib is an orally available inhibitor of mutated BRAF-serine-threonine kinase. Vemurafenif is a small molecule that interacts as a competitive inhibitor of the mutated species of BRAF. It is especially potent against the BRAF V600E mutation. Vemurafenib blocks downstream processes to inhibit tumour growth and eventually trigger apoptosis. Vemurafenib does not have antitumour effects against melanoma cell lines with the wild-type BRAF mutation., Cutaneous squamous cell carcinoma (cuSCC) has been reported in patients with metastatic melanoma and CRC treated with vemurafenib. Clinical findings indicate that cuSCC may be related to treatment with vemurafenib. In order to understand the potential mechanism by which vemurafenib treatment contributes to development of cuSCC, vemurafenib was tested in vivo in the A431 cuSCC xenograft model. There was dose-dependent tumour growth stimulation of the xenograft tumours at doses higher than 25 mg/kg bid. The optimal dose of 75 mg/kg bid of vemurafenib caused a 103% induction of growth compared to the control (p=0.002). Immunohistochemistry showed staining of pERK only in the tumour samples treated with vemurafenib (75 mg/kg) as compared to the vehicle treated control group. Combination studies of vemurafenib and a MEK inhibitor, RO5068760, were performed to confirm inhibition of pERK., The effect of vemurafenib on RAF-MEK-ERK pathway inhibition was investigated in a panel of cancer cell lines, including melanoma cell lines expressing BRAFV600E, BRAFV600D, BRAFV600R, or BRAFWT. MEK and ERK phosphorylation (pMEK and pERK respectively) immunoassays were conducted to measure the levels of pMEK and pERK in various cancer cells treated with vemurafenib compared to vehicle control In cells expressing mutated BRAF (Colo829,WM2664 and WM1341D), vemurafenib inhibited both pERK and pMEK in a dose dependent manner. However, cells expressing BRAF WT vemurafenib induced rather than inhibited ERK or MEK phosphorylation in the cells expressing BRAFWT, such as HCT116, CHL-1 and SK-MEL-2 cells., Vemurafenib is a low molecular weight, orally available, inhibitor of some mutated forms of BRAF serine-threonine kinase, including BRAFV600E. Vemurafenib also inhibits other kinases in vitro such as CRAF, ARAF, wild-type BRAF, SRMS, ACK1, MAP4K5 and FGR at similar concentrations. Some mutations in the BRAF gene including V600E result in constitutively activated BRAF proteins, which can cause cell proliferation in the absence of growth factors that would normally be required for proliferation. Vemurafenib has anti-tumor effects in cellular and animal models of melanomas with mutated BRAFV600E.
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Product Name

Vemurafenib

Color/Form

White to off-white crystalline solid

CAS RN

918504-65-1
Record name Vemurafenib
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Record name N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide
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Melting Point

272°C
Record name Vemurafenib
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Synthesis routes and methods I

Procedure details

To a solution of 632 (ca. 386 mM) in 1,4-dioxane was added 2,3-dichloro-5,6-dicyanobenzoquinone (83.8 g, 502 mM) followed by water (final 4.8%). The resulting mixture was stirred 2 hours at room temperature and then quenched with one volume of saturated sodium bicarbonate. The mixture was evaporated in vacuo to remove 1,4-dioxane and extracted 3× with ethyl acetate. The combined organic layers were dried over sodium sulfate and evaporated in vacuo to give a crude solid that was purified on a silica-gel column with 94:5:1 dichloromethane/methanol/ammonium hydroxide as eluent to give P-0956 (approximately 50% yield for 3 steps) as a white solid.
Name
632
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
83.8 g
Type
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0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a high pressure vessel is added compound 9 (1.70 kg, 2.567 mol) in THF (5 L), followed by an ammonia/isopropyl alcohol solution (30.80 mol of ammonia in 12 L of isopropyl alcohol). The mixture is heated to 100° C. overnight. When the reaction is completed, the solvents are removed in vacuum and the residue is dissolved in isopropanol. Compound 10 is isolated and further purified by recrystallization using a mixture of THF (7 L) and isopropanol (14 L). Yield: 0.763 kg (60.7%).
Quantity
1.7 kg
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
12 L
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Crude compound 9 and THF (6 L) were added to a 12 L round-bottom flask and stirred until the clear solution was obtained. A solution of ammonia in methanol (1.24 L; 7M) was added and stirred for 24 h at 28-35° C. The reaction mixture was concentrated to near dryness after with methanol was added and concentrated at 45-50° C. The separated solid was filtered and dried at 45-50° C. under vacuum to obtain crude compound 10 (601.7 g; Purity=≧95%; Yield=85.4%). Recrystallization of the crude in acetone/methanol (2:1) provided compound 10 in 74% yield with a purity of 98.5%. 1H NMR (DMSO-d6): δ (ppm) 9.78 (s, 1H), 8.72-8.73 (d, J=2.2 Hz, 1H), 8.65 (brs, 1H), 8.26 (s, 1H), 7.79-7.82 (d, J=8.5 Hz, 2H), 7.57-7.61 (m, 3H), 7.28-7.32 (t, J=8.3 Hz, 1H), 2.50-2.52 (m, 2H), 1.73-1.78 (m, 2H), and 0.96-0.98 (t, 3H). MS (ESI) [M+H+]+=490.1 and 492.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
1.24 L
Type
solvent
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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